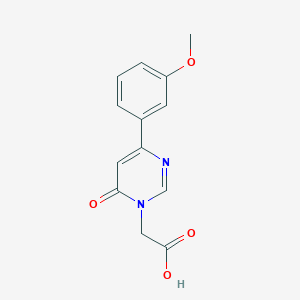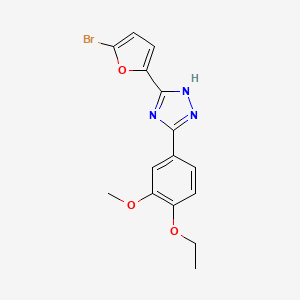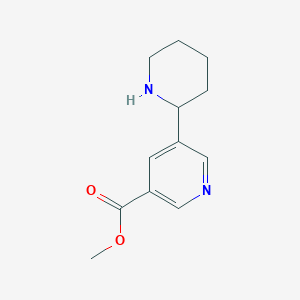
2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate then undergoes cyclization with urea under acidic conditions to yield the pyrimidine ring. The final step involves hydrolysis of the ester group to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-(3-Hydroxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid.
Reduction: 2-(4-(3-Methoxyphenyl)-6-hydroxypyrimidin-1(6H)-yl)acetic acid.
Substitution: 2-(4-(3-Substituted phenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid.
科学研究应用
2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- 2-(4-(3-Hydroxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
- 2-(4-(3-Methoxyphenyl)-6-hydroxypyrimidin-1(6H)-yl)acetic acid
- 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Uniqueness
2-(4-(3-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
2-[4-(3-methoxyphenyl)-6-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H12N2O4/c1-19-10-4-2-3-9(5-10)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18) |
InChI 键 |
HZNVALBUMKUYOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N(C=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)





![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)

![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)
